molecular formula C23H38N4O B3803910 1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one

1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one

Cat. No.: B3803910
M. Wt: 386.6 g/mol
InChI Key: HFOXNDHYGRUTPB-UHFFFAOYSA-N
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Description

1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one is a complex organic compound with a unique spirocyclic structure. This compound features a diazaspirodecane core, which is a bicyclic system containing nitrogen atoms, and a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. The presence of these heterocyclic systems makes the compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Diazaspirodecane Core: This can be achieved through a cyclization reaction involving a suitable diamine and a cyclic ketone. The reaction conditions often require a strong acid or base to facilitate the cyclization process.

    Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the diazaspirodecane core with cyclohexylmethyl halide under basic conditions.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Coupling of the Pyrazole Ring with the Diazaspirodecane Core: This final step involves the coupling of the pyrazole ring with the diazaspirodecane core through a suitable linker, such as a propanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo substitution reactions, where one of the functional groups is replaced by another group. This can be achieved using various reagents, such as halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), solvent conditions (e.g., polar aprotic solvents).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting target for synthetic chemists.

    Biology: The compound can be used as a probe to study the biological activity of spirocyclic and pyrazole-containing compounds. It can also be used to investigate the interactions of these compounds with biological targets.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs. Its unique structure could make it a candidate for drug discovery programs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties. Its spirocyclic structure could impart interesting mechanical or chemical properties to these materials.

Mechanism of Action

The mechanism of action of 1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic and pyrazole-containing structure suggests that it may interact with proteins or enzymes involved in various biological processes. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one can be compared with other similar compounds, such as:

    Spirocyclic Compounds: These compounds contain a spirocyclic core, similar to the diazaspirodecane core in the target compound. Examples include spirooxindoles and spirotetrahydroquinolines.

    Pyrazole-Containing Compounds: These compounds contain a pyrazole ring, similar to the pyrazole ring in the target compound. Examples include pyrazole-based drugs such as celecoxib and rimonabant.

The uniqueness of this compound lies in its combination of a spirocyclic core and a pyrazole ring, which imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N4O/c1-18-19(2)24-25-21(18)9-10-22(28)27-14-12-23(17-27)11-6-13-26(16-23)15-20-7-4-3-5-8-20/h20H,3-17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOXNDHYGRUTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CCC(=O)N2CCC3(C2)CCCN(C3)CC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-(4,5-dimethyl-1H-pyrazol-3-yl)propan-1-one

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